molecular formula C27H20N4O3 B11603895 2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11603895
M. Wt: 448.5 g/mol
InChI Key: BNGHWHDICIRVOH-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a unique fusion of furo, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes.

    Introduction of the Methoxyphenoxy Group: This is achieved through nucleophilic substitution reactions where the methoxyphenoxy group is introduced using reagents like 4-methoxyphenol and suitable alkylating agents.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification systems to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogenation catalysts to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds. This makes it a promising candidate for further development in therapeutic applications.

Properties

Molecular Formula

C27H20N4O3

Molecular Weight

448.5 g/mol

IUPAC Name

4-[(4-methoxyphenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H20N4O3/c1-32-20-12-14-21(15-13-20)33-16-22-29-26-24-23(18-8-4-2-5-9-18)25(19-10-6-3-7-11-19)34-27(24)28-17-31(26)30-22/h2-15,17H,16H2,1H3

InChI Key

BNGHWHDICIRVOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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